molecular formula C7H6Cl2O3S B12063830 Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate

Cat. No.: B12063830
M. Wt: 241.09 g/mol
InChI Key: AJAGCWPQQBQFDT-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate (CAS 1707568-93-1) is a high-value, multi-functionalized thiophene building block extensively used in organic synthesis and medicinal chemistry research. This compound features a carboxylate ester and methoxy group on adjacent carbon atoms of the dichlorinated thiophene ring, making it a versatile precursor for developing novel chemical entities . The thiophene scaffold is a privileged structure in drug discovery, ranked 4th among sulfur-containing rings in U.S. FDA-approved small drug molecules . As a key synthetic intermediate, this dichlorinated thiophene ester is particularly valuable for constructing pharmacologically active molecules through further functionalization. Its structural features make it suitable for exploring structure-activity relationships in drug candidate series, especially as a bioisostere for phenyl rings to improve metabolic stability and binding affinity . Researchers utilize this compound in the synthesis of complex heterocyclic systems for pharmaceutical development, including potential anti-inflammatory, anticancer, antimicrobial, and central nervous system agents . The electron-rich thiophene core also enables applications in materials science research, particularly in developing organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) . The compound requires specific storage conditions to maintain stability and should be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAGCWPQQBQFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate typically involves the chlorination of a thiophene precursor followed by esterification. One common method includes the reaction of 3-methoxythiophene with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 4 and 5 positions. The resulting dichlorothiophene is then subjected to esterification with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetonitrile, dichloromethane).

    Reduction: Lithium aluminum hydride, solvents (ether, THF).

Major Products:

Scientific Research Applications

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Reactivity and Properties

The table below summarizes key structural and functional differences between Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate and analogous compounds:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference IDs
This compound 4,5-Cl; 3-OCH₃ Ester, Methoxy Pharmaceutical synthesis; lipophilic building block
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate 4,5-Cl; 3-OH Ester, Hydroxyl Material science; polar, hydrogen-bonding
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate 2-NH₂; 4,5-CH₃ Ester, Amino Bioactive heterocycle synthesis (e.g., thienopyrimidines)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 3-CH₃; 5-NHCOCH₃; 2,4-COOEt Di-ester, Acetamido Multifunctional intermediate for complex syntheses
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate 3-OH; 4,5-CH₃ Ester, Hydroxyl, Methyl Intermediate in agrochemical research
Key Observations:

Electron Effects :

  • The methoxy group in the target compound donates electrons via resonance, activating the thiophene ring toward electrophilic substitution at positions 2 and 5. In contrast, chlorine atoms withdraw electrons inductively, deactivating the ring and directing reactions to meta positions .
  • Compared to hydroxyl analogs (e.g., Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate), the methoxy group reduces polarity and hydrogen-bonding capacity, enhancing lipophilicity and bioavailability .

Di-esters (e.g., Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) offer multiple reactive sites for cross-coupling or cyclization, useful in polyfunctional molecule synthesis .

Applications :

  • Chlorinated derivatives like the target compound are favored in agrochemicals (e.g., herbicide intermediates) due to their stability and halogen-directed reactivity .
  • Hydroxyl-substituted analogs are employed in material science , where hydrogen bonding improves crystallinity in polymers .

Research Findings and Case Studies

  • Synthetic Utility : this compound has been used to synthesize fused heterocycles via Pd-catalyzed cross-coupling, leveraging its dichloro substituents for regioselective functionalization .
  • Physical Properties : While the target compound is a white powder (similar to its hydroxyl analog), its methoxy group likely reduces melting point compared to hydroxylated derivatives due to weaker intermolecular forces .

Biological Activity

Methyl 4,5-dichloro-3-methoxythiophene-2-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8Cl2O5SC_9H_8Cl_2O_5S and features a thiophene ring substituted with methoxy and dichloro groups. This unique structure contributes to its biological properties and interactions with various molecular targets.

1. Cytochrome P450 Inhibition

One of the prominent biological activities of this compound is its ability to inhibit specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. These enzymes play critical roles in drug metabolism, and their inhibition can lead to significant alterations in the pharmacokinetics of co-administered medications. This property suggests potential applications in pharmacological research related to drug-drug interactions.

2. Modulation of Signaling Pathways

Research indicates that this compound can modulate various cellular signaling pathways and gene expression profiles. Such modulation may have implications for metabolic disorders and the development of new therapeutic strategies.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against several pathogenic microorganisms. Its effectiveness has been demonstrated in various studies where it showed activity against both Gram-positive and Gram-negative bacteria . The compound's mechanism may involve interaction with bacterial enzymes or receptors, leading to disruption of essential cellular processes.

The mechanism of action for this compound primarily involves its interactions with specific molecular targets:

  • Electrophilic Interactions : The compound acts as an electrophile, facilitating substitution reactions that can alter enzyme activity.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest substantial hydrophobic interactions with target proteins, enhancing binding affinity .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.030 mg/mL0.060 mg/mL
Pseudomonas aeruginosa0.020 mg/mL0.040 mg/mL

This study demonstrated that this compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene ring can significantly influence its efficacy and selectivity towards different biological targets. For instance, small modifications can enhance or reduce inhibitory effects on cytochrome P450 enzymes .

Q & A

Q. Biological Evaluation

  • Assays : Antimicrobial (MIC against E. coli, S. aureus), anticancer (MTT assay on cancer cell lines), and anti-inflammatory (COX-2 inhibition) .
  • SAR Studies : Chloro groups enhance electrophilicity and membrane permeability, while the methoxy group modulates solubility and hydrogen bonding . Comparative tables with analogs (e.g., bromo vs. chloro derivatives) highlight substituent effects .

What spectroscopic techniques are essential for characterizing functional groups in this compound?

Q. Spectroscopic Characterization

  • NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and ester carbonyl (δ ~165 ppm). Chlorine substituents deshield adjacent protons .
  • IR : Strong C=O stretch (~1700 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) confirm ester and ether groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from chlorine .

How do the chloro and methoxy substituents influence its reactivity in cross-coupling reactions?

Q. Reactivity Studies

  • Chlorine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions.
  • Methoxy : Electron-donating effects activate the thiophene ring toward electrophilic substitution (e.g., nitration) but may sterically hinder bulkier reagents . Comparative studies with dibromo analogs show slower reaction kinetics due to reduced leaving-group ability .

How can computational modeling predict its interactions in drug design or material science applications?

Q. Computational Approaches

  • Molecular Docking : AutoDock/Vina simulates binding to target proteins (e.g., kinase inhibitors), with chloro groups enhancing hydrophobic interactions .
  • DFT Calculations : Predict charge distribution and reactive sites for functionalization. PubChem data (CIDs, SMILES) supports cheminformatics workflows .

How should researchers address contradictory data in reported spectral or biological properties?

Q. Data Contradiction Resolution

  • Cross-validation : Replicate experiments under standardized conditions (e.g., solvent, pH) .
  • Meta-analysis : Compare data across platforms (e.g., PubChem, crystallographic databases) to identify outliers .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) or single-crystal XRD to confirm structural assignments .

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